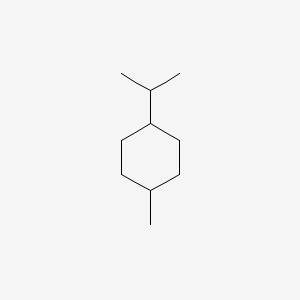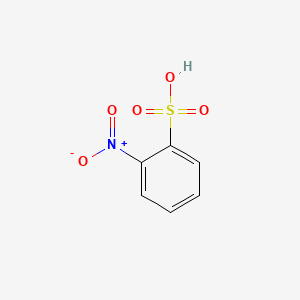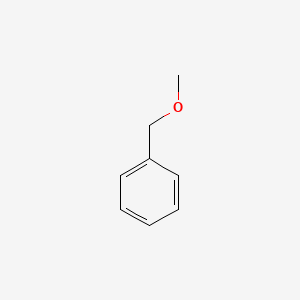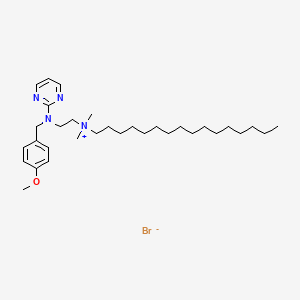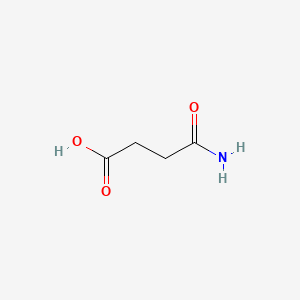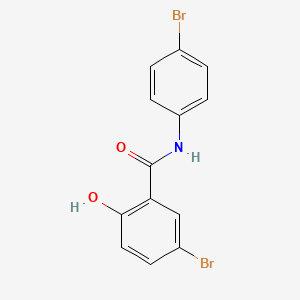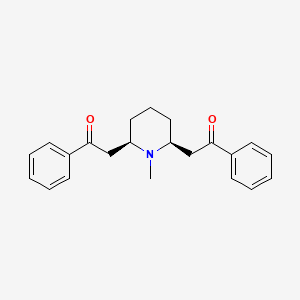
洛贝林碱
描述
罗贝林碱是一种哌啶生物碱,是合成罗贝林的化学前体。它存在于多种山梗菜属植物中,包括膨胀山梗菜。 罗贝林碱的分子式为C22H25NO2,摩尔质量为335.447 g/mol 。它在其他生物碱的生物合成中起着至关重要的作用,并因其潜在的药理特性而受到研究。
科学研究应用
化学: 罗贝林碱被用作合成其他生物碱和类似物的先驱。
生物学: 研究探讨了罗贝林碱在罗贝林生物合成中的作用及其对生物系统的影响。
作用机制
罗贝林碱通过各种分子靶点和途径发挥作用。已知它与烟碱型乙酰胆碱受体相互作用,类似于罗贝林。罗贝林碱抑制尼古丁诱导的多巴胺释放和结合,作为神经烟碱型受体亚型的一种有效拮抗剂。 它还诱导多巴胺在神经元内的代谢并抑制多巴胺摄取 .
类似化合物:
罗贝林: 山梗菜属植物中发现的一种哌啶生物碱,用作呼吸兴奋剂,并因其对药物成瘾的影响而受到研究.
去甲罗贝林碱: 一种具有类似生物合成途径和药理特性的相关生物碱.
山梗菜碱: 山梗菜属植物中发现的另一种哌啶生物碱,具有潜在的治疗应用.
罗贝林碱的独特性: 罗贝林碱因其在罗贝林和其他生物碱生物合成中的前体作用而独一无二。 其构型稳定性和进行各种化学反应的能力使其成为研究和工业应用中宝贵的化合物 .
生化分析
Biochemical Properties
Lobelanidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of lobelanidine is with the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of cinnamic acid from phenylalanine . This interaction is crucial for the formation of various secondary metabolites, including other piperidine alkaloids. Additionally, lobelanidine interacts with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist, influencing neurotransmitter release and synaptic transmission .
Cellular Effects
Lobelanidine exerts various effects on different types of cells and cellular processes. In neuronal cells, lobelanidine has been shown to modulate cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can influence neurotransmitter release, impacting synaptic transmission and overall neuronal function. Furthermore, lobelanidine has been observed to affect gene expression, particularly genes involved in neurotransmitter synthesis and release . In non-neuronal cells, lobelanidine can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of lobelanidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lobelanidine binds to nicotinic acetylcholine receptors, where it acts as a partial agonist, leading to the activation of these receptors and subsequent neurotransmitter release . Additionally, lobelanidine can inhibit the activity of certain enzymes, such as phenylalanine ammonia-lyase, thereby affecting the biosynthesis of secondary metabolites . These interactions result in changes in gene expression, particularly genes involved in neurotransmitter synthesis and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lobelanidine can change over time due to its stability, degradation, and long-term effects on cellular function. Lobelanidine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that lobelanidine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission over time . In in vitro studies, lobelanidine has been observed to maintain its activity for several weeks, although its potency may decrease gradually .
Dosage Effects in Animal Models
The effects of lobelanidine vary with different dosages in animal models. At low doses, lobelanidine has been shown to have mild stimulatory effects on the central nervous system, enhancing neurotransmitter release and synaptic transmission . At higher doses, lobelanidine can exhibit toxic effects, including emesis and respiratory depression . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. In animal models, the therapeutic window of lobelanidine is relatively narrow, necessitating careful dosage optimization to avoid adverse effects .
Metabolic Pathways
Lobelanidine is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. One of the key pathways involves the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This pathway is crucial for the formation of various piperidine alkaloids, including lobelanidine. Additionally, lobelanidine can influence metabolic flux by interacting with enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
Lobelanidine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, lobelanidine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of lobelanidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of lobelanidine is critical for its activity and function. Lobelanidine can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct lobelanidine to its site of action . The subcellular distribution of lobelanidine can influence its interactions with biomolecules and its overall pharmacological effects.
准备方法
合成路线和反应条件: 罗贝林碱可以通过一步经济的合成过程进行合成,该过程涉及闭环双氮迈克尔(RCDAM)反应。 该方法已被重新研究并扩展到合成各种构型稳定的类似物 。 该合成涉及在丙酮和柠檬酸盐缓冲液中反应3-氧代-3-苯基丙酸、戊二醛和甲胺盐酸盐 .
化学反应分析
反应类型: 罗贝林碱会发生各种化学反应,包括:
氧化: 罗贝林碱可以在特定条件下被氧化以形成不同的产物。
还原: 还原反应可以改变罗贝林碱的结构,导致形成还原类似物。
取代: 罗贝林碱可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应。
相似化合物的比较
Norlobelanine: A related alkaloid with similar biosynthetic pathways and pharmacological properties.
Lobelidine: Another piperidine alkaloid found in Lobelia species, with potential therapeutic applications.
Uniqueness of Lobelanine: Lobelanine is unique due to its role as a precursor in the biosynthesis of lobeline and other alkaloids. Its configurational stability and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMKXUAULKYJV-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206617 | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-21-5 | |
| Record name | Lobelanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobelanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBELANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


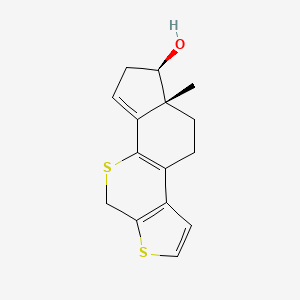
![[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B1195929.png)
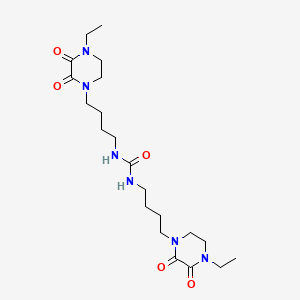
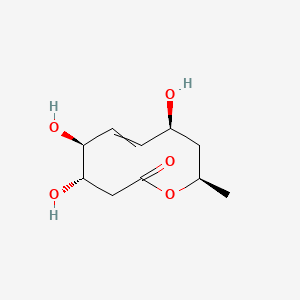

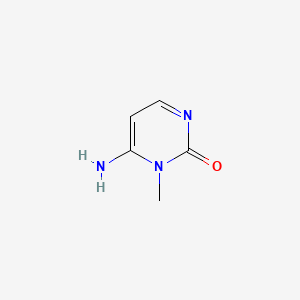
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
